2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol
Description
2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol is a piperidine-derived compound featuring a benzyl-isopropyl-amine substituent at the 4-position of the piperidine ring and an ethanol group at the 1-position. Piperidine derivatives are widely explored in pharmaceutical and agrochemical research due to their versatility in interacting with G-protein-coupled receptors (GPCRs), ion channels, and enzymes . While commercial availability of this specific compound is listed as "discontinued" in vendor catalogs (CymitQuimica, 2025), its structural features align with bioactive molecules targeting neurological and metabolic pathways .
Properties
IUPAC Name |
2-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15(2)19(14-16-6-4-3-5-7-16)17-8-10-18(11-9-17)12-13-20/h3-7,15,17,20H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZNNUKCOVZFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol typically involves multi-step organic reactionsThe final step involves the addition of an ethanol moiety to the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the benzyl group or to convert the piperidine ring into a more saturated form.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield benzyl-isopropyl-piperidin-1-yl-acetaldehyde or benzyl-isopropyl-piperidin-1-yl-acetic acid .
Scientific Research Applications
2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the benzyl and isopropyl groups can modulate the compound’s binding affinity and selectivity. The ethanol moiety may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Compound A : 2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol
- Key Difference : A methylene (-CH2-) spacer between the piperidine nitrogen and the benzyl-isopropyl-amine group.
Compound B : 2-((2-(Cyclobutylamino)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethanol
- Structure: Quinazoline core with a 4-(2-methoxyphenyl)-piperidine and ethanolamine side chain.
- Pharmacology : Acts as a neurotensin receptor 1 (NTSR1) agonist (Example 98, Sanford-Burnham, 2017) .
- Comparison: The methoxyphenyl group in Compound B introduces strong electron-donating effects, enhancing π-π stacking with aromatic residues in NTSR1. In contrast, the benzyl-isopropyl group in the target compound may prioritize hydrophobic interactions over polar binding.
Piperidine Derivatives with Ethanolamine Moieties
Compound C : AS1269574 (2-([2-{4-bromophenyl}-6-methyl-4-pyrimidinyl]amino)ethanol)
- Structure: Pyrimidine core with bromophenyl and ethanolamine groups.
- Comparison :
- The pyrimidine ring in Compound C offers hydrogen-bonding sites distinct from the piperidine ring in the target compound.
- The 4-bromophenyl group increases molecular weight and halogen-bonding capacity, which may enhance binding affinity but reduce metabolic stability compared to the benzyl-isopropyl group .
Compound D : Rimonabant (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Pharmacology: Cannabinoid receptor 1 (CB1) inverse agonist.
- Comparison: Rimonabant’s pyrazole-carboxamide scaffold enables strong interactions with CB1’s hydrophobic pocket, while the target compound’s ethanol group may favor polar targets (e.g., adrenergic or dopaminergic receptors). The dichlorophenyl groups in rimonabant contribute to high lipophilicity (clogP ~5.2), whereas the ethanol tail in the target compound likely lowers clogP, improving solubility .
Research Implications
- Further studies could explore adrenergic or histaminergic receptors.
- Analogues : Structural variations significantly alter target engagement. For example, Compound B’s quinazoline core enables NTSR1 agonism, while rimonabant’s halogenated aryl groups drive CB1 affinity.
- Optimization : Introducing electron-withdrawing groups (e.g., fluorine) or adjusting the amine spacer length could refine the target compound’s selectivity .
Biological Activity
2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol is a piperidine derivative notable for its diverse biological activities, which stem from its unique structural characteristics. This compound contains a piperidine ring, a benzyl group, and an isopropyl amino moiety, contributing to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H27N3O, indicating the presence of 17 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The structural features include:
- Piperidine Ring : Provides a stable framework for interaction with biological targets.
- Benzyl Group : Enhances lipophilicity and binding affinity to receptors.
- Isopropyl Amino Moiety : Contributes to the compound's pharmacodynamic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound is believed to interact with various G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction in cells.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes such as neurotransmitter release and metabolism.
- Neurotransmitter Systems : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Biological Activities
Research indicates that piperidine derivatives exhibit a range of biological activities, including:
Case Studies and Research Findings
Several studies have explored the pharmacological properties of piperidine derivatives, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions involving piperidine derivatives. Common synthetic routes include:
- Alkylation Reactions : Using benzyl halides and isopropanolamine.
- Purification Techniques : Recrystallization or chromatography is employed to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
